1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole
Overview
Description
1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C12H12ClIN2 and its molecular weight is 346.59 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as mechlorethamine and chlorambucil, which are also alkylating agents, primarily target dna and rna in cells . They covalently modify these intracellular targets, preventing DNA synthesis and RNA transcription, which leads to cell death .
Mode of Action
Alkylating agents like mechlorethamine and chlorambucil work by attaching alkyl groups to dna bases . This results in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA . They also form cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription .
Biochemical Pathways
Alkylating agents like mechlorethamine and chlorambucil can affect various biochemical pathways due to their ability to alkylate a wide range of intracellular targets . The alkylating agents can cause DNA damage, inhibit several key enzymatic processes, and induce mutations .
Pharmacokinetics
Similar compounds like mechlorethamine and chlorambucil are known to be metabolized in the liver and excreted via the kidneys . The bioavailability, distribution, metabolism, and excretion (ADME) properties of these compounds significantly impact their bioavailability and therapeutic efficacy .
Result of Action
Similar alkylating agents like mechlorethamine and chlorambucil can cause cell death by preventing dna synthesis and rna transcription, leading to the death of cancer cells .
Action Environment
The action of similar compounds can be influenced by various factors such as ph, temperature, and the presence of other substances
Biochemical Analysis
Biochemical Properties
1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alkylating agents, which are known for their ability to covalently modify intracellular targets . These interactions often result in the formation of DNA interstrand cross-links, which can inhibit DNA replication and transcription . Additionally, this compound may interact with specific proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce cytotoxic effects in certain cell lines, leading to cell cycle arrest and apoptosis . This compound can also modulate the expression of genes involved in cell proliferation, differentiation, and survival . Furthermore, it may alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can form covalent bonds with DNA, leading to the formation of DNA adducts and cross-links . These modifications can disrupt DNA replication and transcription, ultimately resulting in cell death . Additionally, this compound may inhibit or activate specific enzymes involved in cell signaling pathways, thereby modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function . Studies have shown that it can undergo degradation under certain conditions, leading to the formation of metabolites with distinct biological activities . Additionally, prolonged exposure to this compound may result in cumulative effects on cellular processes, such as sustained inhibition of DNA replication and transcription .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and induction of apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . For instance, it may undergo enzymatic conversion to form reactive intermediates that can further interact with cellular components . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, this compound may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound can also be influenced by factors such as its hydrophobicity and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and other nuclear components . Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate cellular processes . The subcellular localization of this compound can significantly impact its biological activity and therapeutic potential .
Properties
IUPAC Name |
1-(2-chloroethyl)-4-iodo-5-methyl-3-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClIN2/c1-9-11(14)12(15-16(9)8-7-13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLMPVVODGFRPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C2=CC=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.